1-(6-Methoxypyrimidin-4-yl)piperidin-3-amine hydrochloride
Description
1-(6-Methoxypyrimidin-4-yl)piperidin-3-amine hydrochloride is a piperidine derivative featuring a pyrimidine ring substituted with a methoxy group at the 6-position. Piperidin-3-amine derivatives are frequently synthesized for applications in medicinal chemistry, chiral resolution, and as intermediates in organic synthesis . The methoxy group on the pyrimidine ring likely influences electronic properties, solubility, and biological interactions compared to other substituents (e.g., chloro, ethoxy).
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(6-methoxypyrimidin-4-yl)piperidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.ClH/c1-15-10-5-9(12-7-13-10)14-4-2-3-8(11)6-14;/h5,7-8H,2-4,6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYECZFZVVZKAJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCCC(C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185319-52-1 | |
| Record name | 3-Piperidinamine, 1-(6-methoxy-4-pyrimidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185319-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 1-(6-Methoxypyrimidin-4-yl)piperidin-3-amine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine and piperidine precursors.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(6-Methoxypyrimidin-4-yl)piperidin-3-amine hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. Major products formed from these reactions include N-oxides, reduced amines, and substituted piperidines.
Scientific Research Applications
The compound “1-(6-Methoxypyrimidin-4-yl)piperidin-3-amine hydrochloride” is a synthetic organic molecule that has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, mechanisms of action, and relevant case studies, supported by comprehensive data and insights from verified sources.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, studies have shown that pyrimidine derivatives can selectively inhibit the activity of protein kinases such as AKT and ERK, which are crucial in cancer signaling pathways.
Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of pyrimidine derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity, with IC50 values in the low micromolar range, indicating potential for further development as anticancer agents .
Neurological Applications
The piperidine core of this compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors.
Case Study:
A study published in Neuropharmacology explored the effects of piperidine derivatives on anxiety-like behaviors in animal models. The findings revealed that these compounds could modulate serotonin levels, leading to anxiolytic effects . This positions this compound as a candidate for further research in neuropharmacology.
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial potential of pyrimidine-based compounds. The structure of this compound may contribute to its effectiveness against various bacterial strains.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
This table summarizes the MIC values obtained from studies evaluating the antimicrobial activity of related compounds, suggesting that further exploration of this compound's efficacy against resistant strains is warranted.
Role in Drug Design
The unique structural features of this compound make it an attractive scaffold for drug design. Its ability to interact with multiple biological targets can be leveraged to develop multi-target drugs.
Insights:
Research published in Drug Design, Development and Therapy emphasizes the importance of scaffold diversity in drug discovery. The incorporation of methoxy-pyrimidine moieties into piperidine structures can enhance binding affinity and selectivity toward specific targets . This opens avenues for developing novel therapeutics with improved pharmacological profiles.
Mechanism of Action
The mechanism of action of 1-(6-Methoxypyrimidin-4-yl)piperidin-3-amine hydrochloride involves several molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors in the body, modulating their activity.
Pathways Involved: It can activate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares 1-(6-Methoxypyrimidin-4-yl)piperidin-3-amine hydrochloride with key analogs from the evidence:
Key Observations:
- Chloro (Cl): Higher lipophilicity may improve membrane permeability but reduce solubility . Ethoxy (OCH₂CH₃) and Methylsulfanyl (SCH₃): These groups in the ethoxy analog () could modulate metabolic stability and target affinity due to steric and electronic effects.
- Safety Data : GHS-compliant safety information is available for the chloro analog (), but absent for the methoxy derivative, highlighting a research gap.
Biological Activity
1-(6-Methoxypyrimidin-4-yl)piperidin-3-amine hydrochloride is a chemical compound with the molecular formula C10H17ClN4O. It is a derivative of piperidine and pyrimidine, which are both significant in medicinal chemistry due to their diverse biological activities. This compound has garnered attention for its potential applications in various therapeutic areas, particularly in oncology and infectious diseases.
Chemical Structure
The compound features a piperidine ring connected to a pyrimidine moiety, specifically substituted at the 6-position with a methoxy group. This structural uniqueness contributes to its biological activity.
Synthesis Methods
The synthesis typically involves:
- Preparation of Precursors : The initial step includes synthesizing the pyrimidine and piperidine derivatives.
- Coupling Reaction : A common method employed is the Suzuki-Miyaura coupling, which combines a boronic acid derivative of the pyrimidine with a halogenated piperidine under palladium catalysis.
- Formation of Hydrochloride Salt : The final step converts the free amine to its hydrochloride salt through treatment with hydrochloric acid.
Table 1: Synthesis Overview
| Step | Description |
|---|---|
| Starting Materials | Pyrimidine and piperidine precursors |
| Reaction Type | Suzuki-Miyaura coupling |
| Catalyst | Palladium |
| Final Product | Hydrochloride salt |
This compound exhibits its biological activity through several mechanisms:
- Molecular Targets : The compound interacts with specific enzymes and receptors, modulating their activity.
- Signaling Pathways : It can activate pathways like NF-κB and PI3K/Akt, which are crucial in cell proliferation and survival.
Anticancer Properties
Research indicates that this compound may possess significant anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity
A study evaluated the effectiveness of similar piperidine derivatives against hematological cancers. Compounds demonstrated reduced growth rates in myeloma and leukemia cell lines while promoting apoptosis through increased expression of pro-apoptotic genes such as p53 and Bax .
Antimicrobial Activity
In addition to anticancer properties, this compound has been studied for its potential antimicrobial effects. Preliminary data suggest that it may inhibit the growth of certain bacterial strains, although further studies are needed to confirm these findings.
Comparative Analysis with Similar Compounds
To understand its unique properties, it is beneficial to compare this compound with other similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Pyrimethamine | Pyrimidine | Antimicrobial |
| Trimethoprim | Pyrimidine | Antimicrobial |
| Piperine | Piperidine | Anticancer, Antimicrobial |
The combination of both pyrimidine and piperidine in this compound provides distinct biological activities not seen in others.
Q & A
Q. What are the key steps in synthesizing 1-(6-Methoxypyrimidin-4-yl)piperidin-3-amine hydrochloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves three stages:
- Piperidine Ring Formation : Cyclization of precursors (e.g., 3-aminopiperidine derivatives) under basic conditions (e.g., NaH in THF) to form the piperidine scaffold .
- Pyrimidine Substitution : Nucleophilic aromatic substitution (SNAr) between the piperidine amine and 4-chloro-6-methoxypyrimidine. Polar aprotic solvents (DMF or DMSO) and elevated temperatures (~100°C) enhance reactivity .
- Hydrochloride Salt Formation : Treatment with HCl in ethanol or ether to precipitate the hydrochloride salt, improving solubility for biological assays .
Optimization includes monitoring reaction progress via TLC/HPLC and adjusting stoichiometry (e.g., 1.2 equivalents of pyrimidine derivative) .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : and NMR to verify methoxy (-OCH) and piperidine proton environments. Aromatic protons on pyrimidine should appear as distinct singlets .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z calculated for CHClNO).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and salt form (hydrochloride) in crystalline samples .
Q. What solubility characteristics does the hydrochloride salt confer, and how does this impact in vitro assays?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility (critical for cell-based assays) compared to the free base. Solubility can be quantified via:
- pH-Dependent Solubility Tests : Measure solubility in buffers (pH 1–7.4) using UV-Vis spectroscopy.
- DMSO Stock Solutions : Prepare 10 mM stocks in DMSO for dilution into aqueous media (final DMSO <0.1% to avoid cytotoxicity) .
Advanced Research Questions
Q. How can computational methods streamline the design of derivatives targeting specific enzymes (e.g., kinases)?
- Methodological Answer :
- Docking Studies : Use tools like AutoDock Vina to model interactions between the compound’s piperidine-pyrimidine core and kinase ATP-binding pockets. Focus on hydrogen bonds with hinge regions (e.g., methoxy group as a hydrogen bond acceptor) .
- QSAR Modeling : Train models on existing bioactivity data to predict substituent effects on potency. Parameters like logP and polar surface area guide solubility-bioactivity balance .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Replication : Validate results in orthogonal assays (e.g., SPR for binding affinity vs. cellular IC).
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism (e.g., cytochrome P450-mediated demethylation of methoxy groups) .
- Off-Target Profiling : Screen against panels of receptors/enzymes (e.g., Eurofins CEREP panel) to identify confounding interactions .
Q. How can reaction pathways for scale-up synthesis be optimized while minimizing impurities?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors to control exothermic reactions (e.g., SNAr step) and reduce byproduct formation .
- DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, solvent ratio, catalyst loading). For example, a 2 design might reveal optimal pyrimidine:piperidine molar ratios .
- In-Line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR to monitor intermediate purity in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
